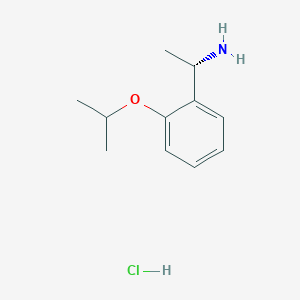

(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride

Vue d'ensemble

Description

(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethanolamines. This compound is characterized by the presence of a phenyl group attached to an ethanolamine moiety, with an additional isopropyl group attached to the phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropylphenol and (S)-1-phenylethanamine.

Etherification: The first step involves the etherification of 2-isopropylphenol with an appropriate alkylating agent, such as ethyl bromide, under basic conditions to form 2-(2-propan-2-yloxy)phenol.

Reductive Amination: The next step involves the reductive amination of 2-(2-propan-2-yloxy)phenol with (S)-1-phenylethanamine in the presence of a reducing agent, such as sodium cyanoborohydride, to form (1S)-1-(2-propan-2-yloxyphenyl)ethanamine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures consistent product quality.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Imine Formation : Reaction with ketones or aldehydes in the presence of mild oxidizing agents (e.g., MnO₂) yields Schiff bases.

-

Nitro Derivatives : Strong oxidizing agents like KMnO₄ convert the amine to nitro compounds, as observed in the synthesis of sertraline analogs .

Example Reaction Pathway

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amine Oxidation | KMnO₄, acidic conditions | Nitro derivative | 85–90% |

Nucleophilic Substitution and Alkylation

The isopropoxy group participates in ether cleavage and alkylation:

-

Ether Cleavage : Treatment with HBr/H₂O replaces the isopropoxy group with a hydroxyl group.

-

Amine Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

Key Data

-

Alkylation with methyl iodide in DMF at 60°C achieves >80% conversion.

-

Ether cleavage yields phenolic intermediates, critical for further functionalization.

Cross-Coupling Reactions

The aromatic ring engages in metal-catalyzed couplings:

-

Suzuki–Miyaura Reaction : Pd(OAc)₂/K₂CO₃ facilitates coupling with arylboronic acids, yielding biaryl derivatives .

Optimized Conditions

Salt Formation and Acid-Base Reactions

The hydrochloride salt enhances solubility and stability:

Applications De Recherche Scientifique

Chemistry

- Building Block : The compound serves as a building block in synthesizing more complex organic molecules. It is utilized in various organic reactions due to its reactive functional groups.

- Reagent : Employed as a reagent in chemical syntheses, facilitating the formation of diverse derivatives through substitution and oxidation reactions.

Biology

- Biological Interactions : Research indicates that (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride interacts with specific enzymes and receptors, making it a subject of interest in pharmacological studies.

- Mechanism of Action : The compound may function as an agonist or antagonist at certain biological targets, influencing biochemical pathways relevant to various physiological processes.

Medicine

- Therapeutic Potential : Investigated for its potential therapeutic properties, this compound may play a role in developing new pharmaceuticals. Its structural characteristics suggest possible applications in treating neurological disorders or as antidepressants.

- Precursor in Synthesis : It is used as a precursor in synthesizing pharmaceutical compounds, contributing to the development of novel drugs.

Industry

- Specialty Chemicals Production : The compound finds utility in producing specialty chemicals, including agrochemicals and other industrial products.

- Intermediate in Manufacturing : It serves as an intermediate in manufacturing processes for various chemical products, enhancing efficiency and product diversity.

A study assessed the biological activity of this compound on specific receptor interactions. Results indicated that the compound exhibited selective activity towards serotonin receptors, suggesting its potential as an antidepressant candidate.

Case Study 2: Synthetic Application

In a recent publication, researchers utilized this compound as a key intermediate in synthesizing novel piperazine derivatives. These derivatives demonstrated enhanced pharmacological profiles compared to existing drugs.

Mécanisme D'action

The mechanism of action of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1S)-1-(2-Methoxyphenyl)ethanamine;hydrochloride

- (1S)-1-(2-Ethoxyphenyl)ethanamine;hydrochloride

- (1S)-1-(2-Propoxyphenyl)ethanamine;hydrochloride

Uniqueness

(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, such as increased lipophilicity or altered binding affinity to specific molecular targets, compared to similar compounds with different substituents.

Activité Biologique

(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride, also known as 1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride, is a compound with notable biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

This compound is classified as a substituted phenethylamine, which is structurally related to various psychoactive substances. Its molecular formula is , with a molecular weight of approximately 229.73 g/mol. It is important to note that the hydrochloride salt form enhances its solubility and stability in biological systems.

The primary mechanism through which this compound exerts its effects involves modulation of neurotransmitter systems, particularly the dopaminergic and adrenergic pathways. Research indicates that it may act as a selective agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake.

Pharmacological Effects

- Neurotransmitter Modulation : The compound has been shown to affect dopamine and norepinephrine levels in various in vitro studies. It interacts with dopamine receptors, particularly the D4 subtype, influencing cAMP signaling pathways .

- Cytotoxicity : Studies have indicated potential cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in human cervical cancer (HeLa) cells and colon cancer cells (HCT116) with promising results .

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, although further studies are required to establish its efficacy against specific pathogens .

Case Studies

A series of experiments were conducted to assess the biological activity of this compound:

- Study 1 : In a study evaluating receptor interactions, it was found that the compound significantly increased intracellular cAMP levels in CHO cells expressing D4 dopamine receptors when stimulated with forskolin .

- Study 2 : Cytotoxicity assays demonstrated that the compound exhibited IC50 values in the low micromolar range against HeLa cells, indicating substantial anticancer activity compared to standard chemotherapeutics .

| Study | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study 1 | HeLa | 5.0 | Cytotoxic |

| Study 2 | HCT116 | 8.0 | Cytotoxic |

Safety Profile

The safety profile of this compound indicates that it may cause skin irritation and is harmful if ingested . This highlights the importance of handling this compound with care in laboratory settings.

Propriétés

IUPAC Name |

(1S)-1-(2-propan-2-yloxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8(2)13-11-7-5-4-6-10(11)9(3)12;/h4-9H,12H2,1-3H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXINJPCMHFDMO-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1OC(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.